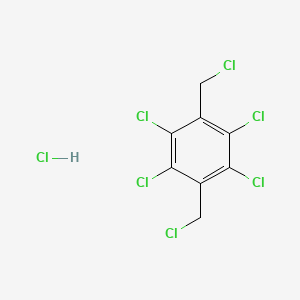
alpha,alpha',2,3,5,6-Hexachloro-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha',2,3,5,6-Hexachloro-p-xylene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high degree of chlorination, which imparts unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha,alpha',2,3,5,6-Hexachloro-p-xylene can be synthesized through the chlorination of 1,2,4,5-tetrachlorobenzene. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds as follows:
C6H2Cl4+2CH2Cl2→C8H4Cl6+2HCl
Industrial Production Methods
In industrial settings, the production of 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene;hydrochloride involves large-scale chlorination reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
alpha,alpha',2,3,5,6-Hexachloro-p-xylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: 1,2,4,5-Tetrachloro-3,6-bis(hydroxymethyl)benzene.
Reduction: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene.
Oxidation: 1,2,4,5-Tetrachlorobenzoic acid.
Scientific Research Applications
alpha,alpha',2,3,5,6-Hexachloro-p-xylene is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: In studies of chlorinated compounds’ effects on biological systems.
Medicine: As a model compound for studying the metabolism and toxicity of chlorinated aromatics.
Industry: In the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene;hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with DNA, potentially causing mutations or other genetic changes. The pathways involved include oxidative stress and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A less chlorinated analog with similar reactivity but different physical properties.
1,2,3,4-Tetrachloro-5,6-bis(chloromethyl)benzene: Another chlorinated aromatic compound with a different substitution pattern.
1,3-Bis(chloromethyl)benzene: A compound with fewer chlorine atoms and different reactivity.
Uniqueness
alpha,alpha',2,3,5,6-Hexachloro-p-xylene is unique due to its high degree of chlorination and the presence of two chloromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific industrial and research applications.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6.ClH/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12;/h1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDUHFSKDZQIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8100714.png)
![2-Boc-2-azabicyclo[2.2.2]octane-1-methanol](/img/structure/B8100728.png)
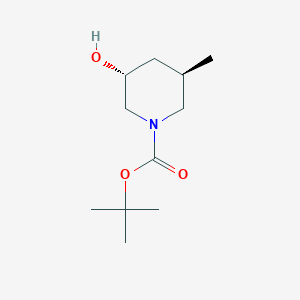

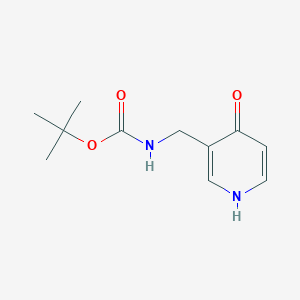
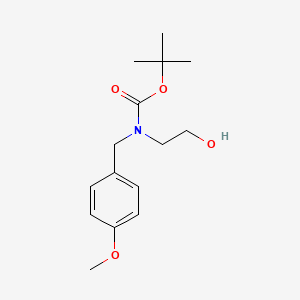
![Potassium [(4,4-dimethylcyclohexyl)methyl]trifluoroboranuide](/img/structure/B8100745.png)
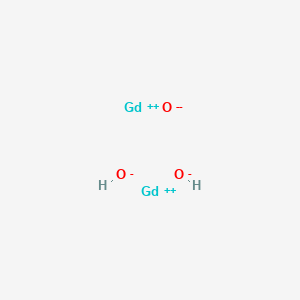
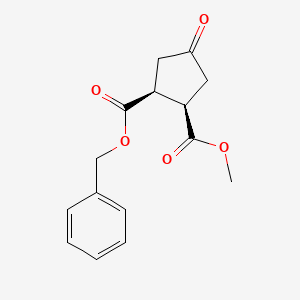
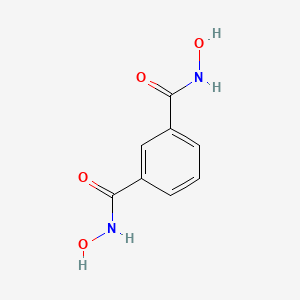
![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B8100777.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8100799.png)
![6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione](/img/structure/B8100802.png)
